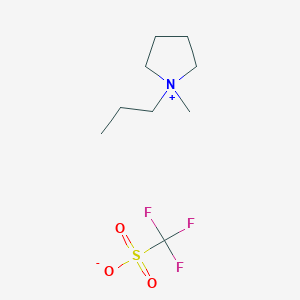

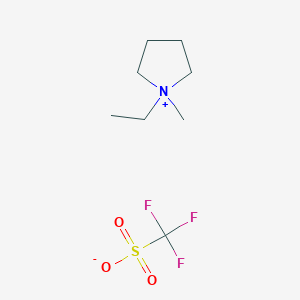

1-Ethyl-1-methylpyrrolidinium trifluoromethanesulfonate, 99.5%

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Ethyl-1-methylpyrrolidinium trifluoromethanesulfonate is a type of ionic liquid . It belongs to a class of electrolytic materials that can be used in the fabrication of lithium-ion batteries . These batteries consist of an anode, cathode, and electrolyte with a charge-discharge cycle .

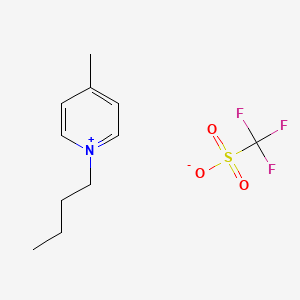

Synthesis Analysis

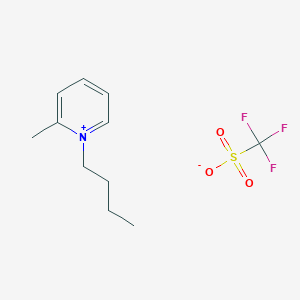

The synthesis of similar compounds involves the reaction of N, N’-butylmethylpyridinium chloride and potassium trifluoromethanesulfonate mixed in acetone and reacted for 24 hours . The reaction solution is then filtered to remove solid impurities. Finally, acetone in the solution is removed by distillation and purified to obtain the final product .Molecular Structure Analysis

The molecular structure of 1-Ethyl-1-methylpyrrolidinium trifluoromethanesulfonate can be analyzed using techniques such as density functional theory (DFT) and molecular dynamics (MD) based on classical force field . These techniques provide both structural and electronic insight into the interactions occurring in the ionic liquid .Chemical Reactions Analysis

1-Ethyl-1-methylpyrrolidinium trifluoromethanesulfonate can participate in various chemical reactions. For instance, it can be used as a solvent in Rhodium-catalyzed regioselective hydroformylation reactions and direct asymmetric aldol condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Ethyl-1-methylpyrrolidinium trifluoromethanesulfonate include its form, impurities, and molecular weight . It is typically found in lump form with impurities of less than 0.5% water . The molecular weight is 394.35 .科学研究应用

Phase Behavior Studies

This compound is used in the study of phase behavior of pyrrolidinium-based ionic liquids . The phase diagrams for the binary systems of {1-ethyl-1-methylpyrrolidinium trifluoromethanesulfonate (triflate) [EMPYR] [CF3SO3] + water, or + 1-butanol} have been determined at atmospheric pressure .

Solubility Studies

1-Ethyl-1-methylpyrrolidinium trifluoromethanesulfonate is used to measure solubilities in water or in 1-butanol . A systematic decrease in the solubility was observed with an increase of the alkyl chain length of an alcohol .

Electrochemical Applications

Pyrrolidinium-based ionic liquids, including 1-ethyl-1-methylpyrrolidinium trifluoromethanesulfonate, have been used in the preparation of a novel class of polymer electrolytes based on polymer-ionic liquid gels . These can be applied in electrochemical devices, especially in chemical capacitors .

Thermal Property Analysis

The basic thermal properties of pure 1-ethyl-1-methylpyrrolidinium trifluoromethanesulfonate, i.e., melting temperature and the enthalpy of fusion, the solid-solid phase transition temperature and enthalpy have been measured using a differential scanning microcalorimetry technique .

Green Chemistry

Thanks to their interesting properties, ionic liquids like 1-ethyl-1-methylpyrrolidinium trifluoromethanesulfonate are driving new research in many fields because of the interest in finding alternatives for conventional organic solvents .

Dye-Sensitized Solar Cells

1-ethyl-1-methylpyrrolidinium trifluoromethanesulfonate in combination with 1-propyl-3-methylimidazolium iodide (PMII) forms a solid-state electrolyte with long-term stability, which can be used in dye-sensitized solar cells (DSSCs) .

作用机制

Target of Action

1-Ethyl-1-methylpyrrolidinium trifluoromethanesulfonate is a type of ionic liquid . Ionic liquids are salts in which the ions are poorly coordinated, which results in these solvents being liquid below 100°C, or even at room temperature

Mode of Action

It’s known that ionic liquids can interact with various biological targets due to their unique physicochemical properties .

Biochemical Pathways

Ionic liquids, including 1-Ethyl-1-methylpyrrolidinium trifluoromethanesulfonate, have been found to be involved in the fabrication of lithium-ion batteries . They can form a solid-state electrolyte with long-term stability, which can be used in dye-sensitized solar cells (DSSCs) .

Result of Action

The result of the action of 1-Ethyl-1-methylpyrrolidinium trifluoromethanesulfonate is primarily observed in its applications. For instance, when used in combination with other compounds, it forms a solid-state electrolyte with long-term stability, which can be used in dye-sensitized solar cells (DSSCs) .

安全和危害

The safety and hazards associated with 1-Ethyl-1-methylpyrrolidinium trifluoromethanesulfonate include acute toxicity and skin corrosion . The compound has been classified with hazard statements H301 + H311 - H314 - H411, indicating toxicity if swallowed or in contact with skin, causes severe skin burns and eye damage, and is toxic to aquatic life with long-lasting effects .

未来方向

The future directions of 1-Ethyl-1-methylpyrrolidinium trifluoromethanesulfonate research are likely to focus on its potential use as a battery electrolyte . Its ability to form a solid-state electrolyte with long-term stability makes it a promising candidate for use in next-generation lithium-ion batteries .

属性

IUPAC Name |

1-ethyl-1-methylpyrrolidin-1-ium;trifluoromethanesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N.CHF3O3S/c1-3-8(2)6-4-5-7-8;2-1(3,4)8(5,6)7/h3-7H2,1-2H3;(H,5,6,7)/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVUYWASZNMYQPF-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1(CCCC1)C.C(F)(F)(F)S(=O)(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16F3NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9049372 |

Source

|

| Record name | 1-Ethyl-1-methylpyrrolidinium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9049372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

893443-18-0 |

Source

|

| Record name | 1-Ethyl-1-methylpyrrolidinium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9049372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl (1S*,2R*,3S*,5R*)-2-(tert-butoxycarbonylamino)-6-oxa-bicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6320752.png)

![Ethyl (1S*,2R*,3R*,5R*)-2-(tert-butoxycarbonylamino)-6-oxa-bicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6320761.png)

![N-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B6320772.png)